molecular formula C21H17FN4O2S B11262457 N-(4-fluorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B11262457
M. Wt: 408.5 g/mol
InChI Key: SQPMDUPUOXKIBD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, 2-methoxybenzaldehyde, and pyrazolo[1,5-a]pyrazine derivatives. The key steps may involve:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the 4-fluorophenyl group: This step may involve nucleophilic substitution reactions using 4-fluoroaniline.

    Attachment of the sulfanylacetamide moiety: This can be done through thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate conversion.

    Receptor modulation: Interacting with receptors to either activate or inhibit their signaling pathways.

    Pathway interference: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The methoxyphenyl group also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C21H17FN4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H17FN4O2S/c1-28-19-5-3-2-4-16(19)17-12-18-21(23-10-11-26(18)25-17)29-13-20(27)24-15-8-6-14(22)7-9-15/h2-12H,13H2,1H3,(H,24,27)

InChI Key

SQPMDUPUOXKIBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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